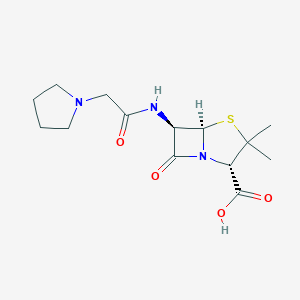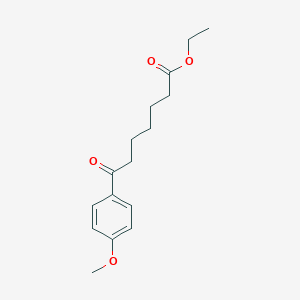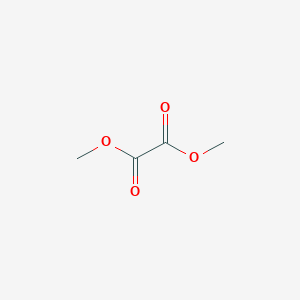
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O2 . It is a member of piperazines .
Synthesis Analysis
The synthesis of similar piperazine derivatives has been described in the literature . For instance, 1-phenyl-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine .Molecular Structure Analysis
The molecular weight of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” is 256.73 g/mol . The exact molecular structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Phenylpiperazin-1-yl)acetic acid hydrochloride” can be found in databases like PubChem . It has a molecular weight of 256.73 g/mol .科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research where it may serve as a reagent or a building block in the synthesis of more complex molecules. Its role in studying protein interactions, modifications, and expressions is crucial in understanding various biological processes .
Anti-inflammatory Research
Studies have shown that derivatives of this compound exhibit anti-inflammatory properties . It has been used in experimental models to assess its efficacy in reducing inflammation, which is beneficial for developing new therapeutic agents .
作用機序
Target of Action
The primary targets of (4-Phenylpiperazin-1-yl)acetic acid hydrochloride are cholinesterase enzymes, specifically Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in muscle movement, pain responses, and cognitive functions.
Mode of Action
The compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased acetylcholine levels enhance neurotransmission, affecting various physiological processes.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic pathway, which is involved in transmitting signals in the nervous system. The increased acetylcholine levels can lead to enhanced muscle movement, increased pain responses, and improved cognitive functions .
Pharmacokinetics
Its molecular weight of 25673 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The compound’s action results in an anti-nociceptive effect, reducing pain responses . It also has anti-inflammatory effects, reducing edema formation and cell migration, and decreasing the levels of pro-inflammatory cytokines IL-1β and TNF-α .
特性
IUPAC Name |
2-(4-phenylpiperazin-1-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)10-13-6-8-14(9-7-13)11-4-2-1-3-5-11;/h1-5H,6-10H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIYPWMAGHVMQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589408 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylpiperazin-1-yl)acetic acid hydrochloride | |
CAS RN |
119378-70-0 |
Source


|
| Record name | (4-Phenylpiperazin-1-yl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 119378-70-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1E)-2-[6-[[Amino-[(E)-[amino(anilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine](/img/structure/B50447.png)
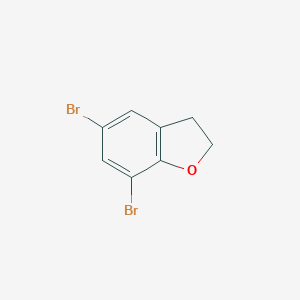
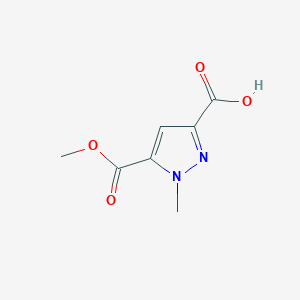
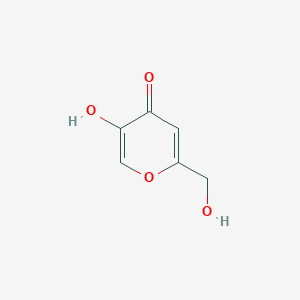
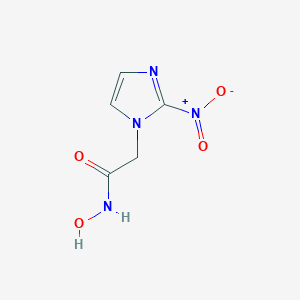

![(2E)-1-(4-aminophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one](/img/structure/B50461.png)

